

# An In-depth Technical Guide to L-(15N)Valine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: L-(~15-N)Valine

Cat. No.: B555818

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This guide provides a comprehensive overview of L-(15N)Valine, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. We will delve into its chemical properties, structure, and provide a detailed protocol for its application in quantitative proteomics.

## Core Properties of L-(15N)Valine

L-(15N)Valine is a form of the essential amino acid L-Valine where the standard nitrogen-14 (<sup>14</sup>N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (<sup>15</sup>N) isotope. This isotopic enrichment allows for the differentiation and quantification of proteins and metabolites in complex biological samples using mass spectrometry and NMR spectroscopy.

## Chemical Structure and Formula

The incorporation of the <sup>15</sup>N isotope results in a predictable mass shift, which is fundamental to its use as a tracer and internal standard.

- Chemical Formula (L-Valine): C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub>
- Chemical Formula (L-(15N)Valine): C<sub>5</sub>H<sub>11</sub><sup>15</sup>NNO<sub>2</sub>
- Linear Formula: (CH<sub>3</sub>)<sub>2</sub>CHCH(<sup>15</sup>NH<sub>2</sub>)CO<sub>2</sub>H[1]

Caption: Chemical structure of L-(15N)Valine.

## Quantitative Data Summary

The key quantitative parameters of L-Valine and its <sup>15</sup>N-labeled counterpart are summarized below. This data is essential for accurate experimental design and data analysis in mass spectrometry-based applications.

Property	L-Valine	L-(15N)Valine
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a>	C <sub>5</sub> H <sub>11</sub> <sup>15</sup> N <sup>15</sup> O <sub>2</sub>
Molecular Weight	~117.15 g/mol <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>	~118.14 g/mol <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Monoisotopic Mass	117.078979 u	118.076028 u
Isotopic Purity	N/A	Typically ≥98% <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Mass Shift (M+1)	N/A	+1 Da <a href="#">[1]</a>

## Experimental Protocol: Quantitative Proteomics using SILAC with L-(15N)Valine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[\[3\]](#)[\[7\]](#) L-(15N)Valine can be used in concert with other labeled essential amino acids (typically Arginine and Lysine) to achieve comprehensive proteome quantification. Below is a detailed protocol for a typical SILAC experiment.

### I. Cell Culture and Labeling

- Media Preparation: Prepare two types of cell culture media that are identical except for the isotopic forms of essential amino acids.
  - "Light" Medium: Standard culture medium (e.g., DMEM or RPMI) containing natural abundance ("light") L-Arginine, L-Lysine, and L-Valine.
  - "Heavy" Medium: The same base medium, but deficient in the standard amino acids, supplemented with their stable isotope-labeled counterparts (e.g., <sup>13</sup>C<sub>6</sub>-L-Arginine, <sup>13</sup>C<sub>6</sub>,<sup>15</sup>N<sub>2</sub>-L-Lysine, and L-(15N)Valine).

- Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
- Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
- Metabolic Incorporation: Passage the cells for at least five to six cell divisions in their respective media to ensure near-complete incorporation of the labeled amino acids into the proteome.<sup>[4]</sup>
- Verification of Labeling (Optional but Recommended): Before starting the experiment, verify the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry. The incorporation efficiency should ideally be >97%.

## II. Experimental Treatment and Sample Preparation

- Apply Stimulus: Apply the experimental treatment (e.g., drug candidate, growth factor) to one cell population (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.
- Cell Lysis: Harvest both cell populations and lyse them separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration for each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio). This step is critical as it minimizes sample-to-sample variation in subsequent processing steps.<sup>[4]</sup>

## III. Protein Digestion and Mass Spectrometry

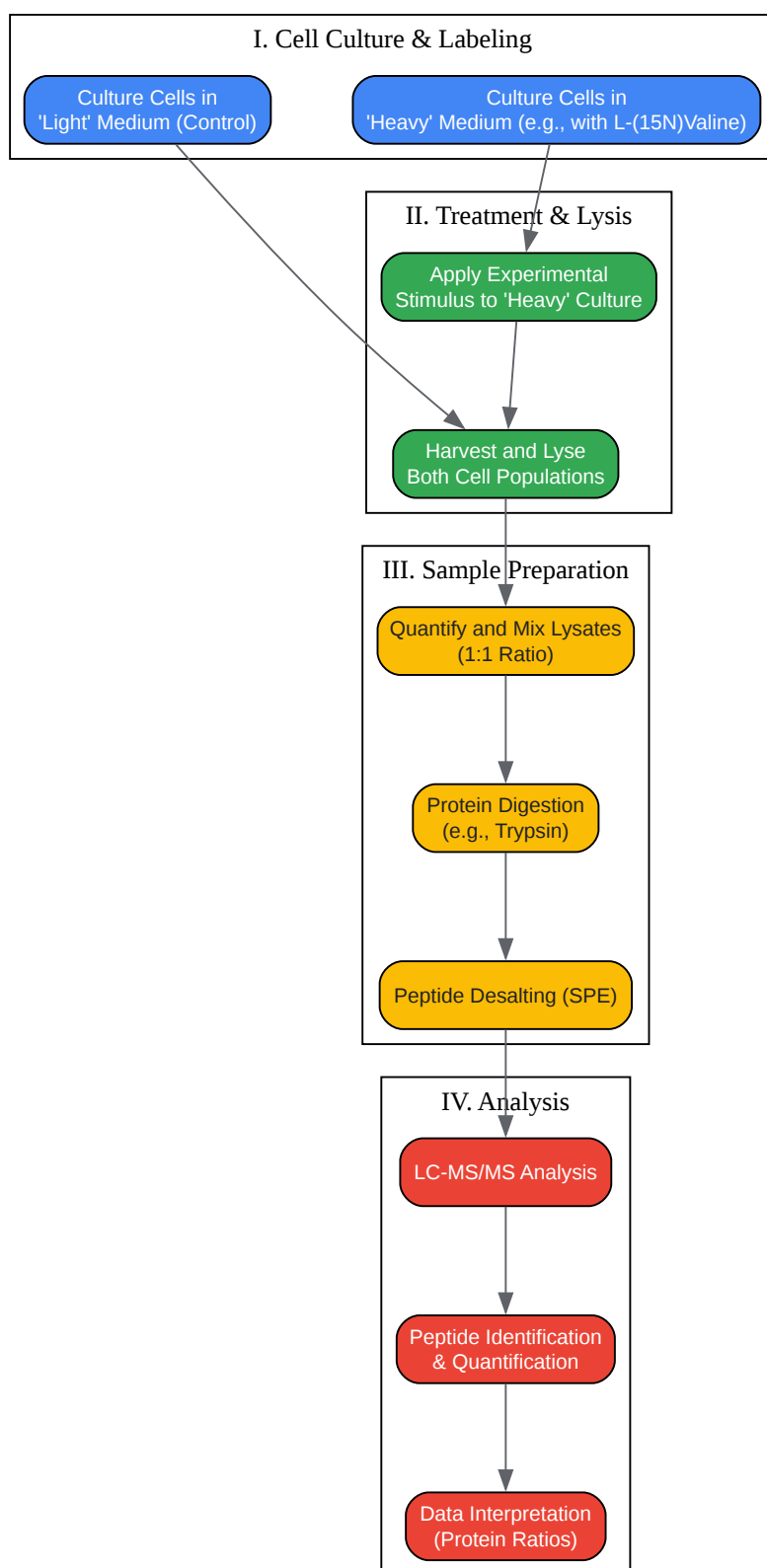
- Protein Digestion: The combined protein lysate is typically separated by SDS-PAGE, and the gel is cut into bands. The proteins within each band are then subjected to in-gel digestion, most commonly with trypsin.
- Peptide Extraction and Desalting: Extract the resulting peptides from the gel slices. The pooled peptide mixture is then desalted using a C18 solid-phase extraction (SPE) column to

remove contaminants that could interfere with mass spectrometry analysis.

- **LC-MS/MS Analysis:** Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.

## IV. Data Analysis

- **Peptide Identification:** The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.
- **Quantification:** In the MS1 spectra, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the incorporated stable isotopes. The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.<sup>[7]</sup>
- **Data Interpretation:** The calculated protein ratios are then used to identify proteins that are up- or down-regulated in response to the experimental treatment.



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Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

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